N-cyclopropyl-2,4-diethoxybenzamide
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Overview
Description
N-cyclopropyl-2,4-diethoxybenzamide is an organic compound with the molecular formula C14H19NO3 It is a benzamide derivative characterized by the presence of a cyclopropyl group and two ethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,4-diethoxybenzamide typically involves the reaction of 2,4-diethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: Formation of N-cyclopropyl-2,4-diethoxybenzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-cyclopropyl-2,4-diethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-diethoxybenzamide involves its interaction with specific molecular targets. The cyclopropyl group and ethoxy substituents may influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4-dimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-cyclopropyl-2,4-dihydroxybenzamide: Similar structure but with hydroxy groups instead of ethoxy groups.
N-cyclopropyl-2,4-dichlorobenzamide: Similar structure but with chloro groups instead of ethoxy groups.
Uniqueness
N-cyclopropyl-2,4-diethoxybenzamide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The cyclopropyl group adds to its structural rigidity and potential for specific interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-11-7-8-12(13(9-11)18-4-2)14(16)15-10-5-6-10/h7-10H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWJXSZTNDIVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2CC2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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